molecular formula C11H12FN B13702005 3-Ethyl-4-fluoro-7-methyl-1H-indole

3-Ethyl-4-fluoro-7-methyl-1H-indole

Cat. No.: B13702005
M. Wt: 177.22 g/mol
InChI Key: WKHQOHOLHMPHGJ-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoro-7-methyl-1H-indole is a substituted indole derivative characterized by a fluorine atom at position 4, an ethyl group at position 3, and a methyl group at position 7. Indoles are heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents on the indole scaffold significantly influence physicochemical properties, reactivity, and biological activity. The unique substitution pattern of this compound—particularly the rare 4-fluoro and 7-methyl groups—distinguishes it from common indole derivatives, which often feature substituents at positions 1, 2, or 5 .

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

3-ethyl-4-fluoro-7-methyl-1H-indole

InChI

InChI=1S/C11H12FN/c1-3-8-6-13-11-7(2)4-5-9(12)10(8)11/h4-6,13H,3H2,1-2H3

InChI Key

WKHQOHOLHMPHGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C(C=CC(=C12)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-fluoro-7-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For example, using methanesulfonic acid under reflux in methanol can yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring through cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-fluoro-7-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-Ethyl-4-fluoro-7-methyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.

    Medicine: Its potential antiviral, anti-inflammatory, and anticancer properties are of interest for therapeutic development.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-4-fluoro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indole ring critically impacts electronic distribution and steric hindrance. Key comparisons include:

Compound Substituents Key Properties/Effects Reference
5-Fluoro-1-methyl-1H-indole 1-CH₃, 5-F Methylation at N1 enhances stability; 5-Fluorine withdraws electron density, altering reactivity.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 2-Carboxamide, 5-F Carboxamide at C2 improves hydrogen-bonding capacity; 5-Fluorine modulates ring electronics.
3-(Triazolylethyl)-5-fluoro-1H-indole 3-(Triazolylethyl), 5-F Triazole moiety introduces click chemistry compatibility; 5-Fluorine affects dipole interactions.
3-Ethyl-4-fluoro-7-methyl-1H-indole 3-C₂H₅, 4-F, 7-CH₃ Ethyl group at C3 increases lipophilicity; 4-Fluorine (uncommon) may disrupt π-stacking; 7-CH₃ enhances steric bulk.

Key Insights :

  • Ethyl vs. Methyl : The ethyl group at C3 introduces greater hydrophobicity compared to methyl, which could enhance membrane permeability in biological systems .
  • Steric Effects : The 7-methyl group may hinder interactions at the indole’s C7 position, a site often involved in binding to biological targets .

Physicochemical and Spectral Properties

Comparative data for indole derivatives:

Compound Melting Point (°C) Rf Value Notable Spectral Features (¹H-NMR) Reference
5-Fluoro-1-methyl-1H-indole 55–56 δ 3.7 (s, 3H, CH₃); δ 6.8–7.2 (m, aromatic H)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 δ 12.33 (NHCO); δ 8.0 (H-3 indole)
3-(Triazolylethyl)-5-fluoro-1H-indole 233–234 0.77 δ 4.67 (t, triazolylethyl); δ 7.6–7.7 (m, aromatic H)
Target Compound Predicted 120–130 N/A Expected: δ 1.3–1.5 (t, C3-CH₂CH₃); δ 2.5 (s, C7-CH₃); δ 6.9–7.3 (m, aromatic H)

Analysis :

  • The target compound’s ethyl group would produce a triplet (~δ 1.3–1.5) and a quartet (~δ 2.5–3.0) in ¹H-NMR, distinct from methyl singlets in analogs .
  • ¹⁹F-NMR would show a unique shift for C4-F compared to C5-F derivatives (e.g., δ -115 to -125 ppm) .

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